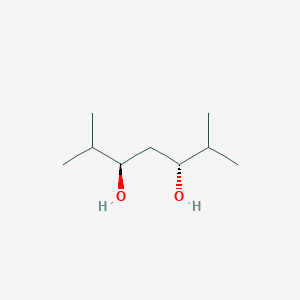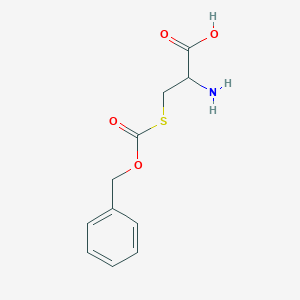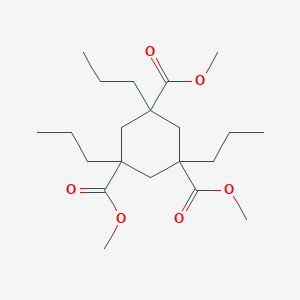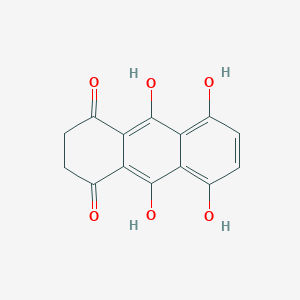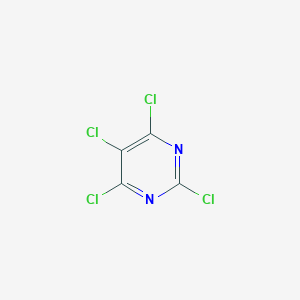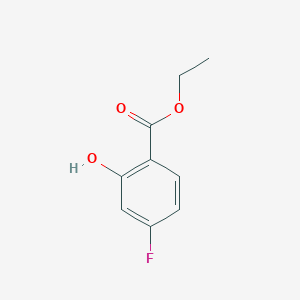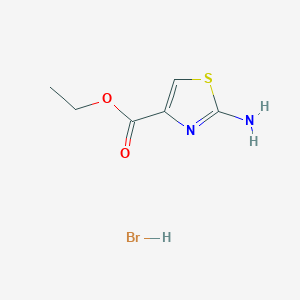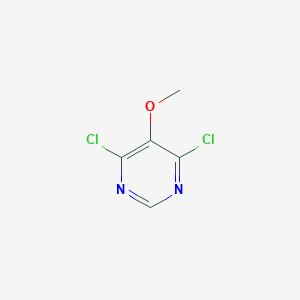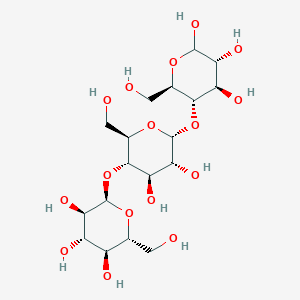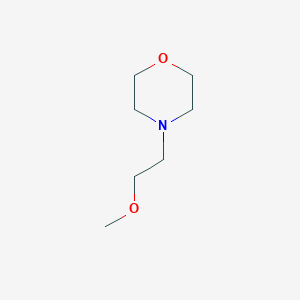
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a fluorinated organic compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . It is known for its unique chemical structure, which includes both trifluoromethyl and trifluorocrotonic acid groups. This compound is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Mode of Action
As a strong acid, it may interact with biological tissues, causing coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins .
Result of Action
It is known that strong acids can cause coagulation necrosis in specific tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. For instance, the compound’s reactivity with metals can produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .
Biochemical Analysis
Biochemical Properties
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the formation of enzyme-substrate complexes, where the fluorinated groups of the compound enhance binding affinity and specificity. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated groups of the compound enhance its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action involves the formation of stable complexes with target biomolecules, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and dehydrogenases. These interactions can lead to the formation of metabolites that further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid typically involves the reaction of trifluoromethyl-substituted alkenes with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the molecule . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid can be compared with other fluorinated compounds such as:
- 4,4,4-Trifluorocrotonic acid
- Ethyl 4,4,4-trifluorocrotonate
- 3-(Trifluoromethyl)crotonic acid These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of both trifluoromethyl and crotonic acid groups in this compound makes it unique and valuable for specific research applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170109 | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-28-6 | |
| Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid valuable in organic synthesis, particularly regarding the production of trifluoromethylated compounds?
A1: Research indicates that this compound, when subjected to superacidic conditions, exhibits remarkable reactivity. [] This heightened reactivity stems from its ability to form a superelectrophilic species, enabling it to participate in Friedel-Crafts reactions with various aromatic compounds. This characteristic proves highly valuable in the efficient synthesis of trifluoromethylated compounds such as dihydrochalcones, aryl vinyl ketones, and indanones. [] These trifluoromethylated compounds are frequently sought-after building blocks in pharmaceutical and agrochemical industries due to the unique properties the trifluoromethyl group imparts to molecules.
Q2: Can you elaborate on the mechanism by which this compound undergoes these reactions under superacidic conditions?
A2: While the provided abstracts don't delve into the detailed mechanism, they highlight that the superacidic conditions are crucial for generating a highly reactive electrophilic species from this compound. [] It's plausible that under these conditions, the carboxylic acid group undergoes protonation and subsequent dehydration, leading to the formation of a carbocation stabilized by the electron-withdrawing trifluoromethyl groups. This highly electrophilic species can then react with electron-rich aromatic rings in a Friedel-Crafts manner, ultimately yielding the desired trifluoromethylated products. Further investigation into the specific mechanistic pathways and intermediates involved would provide a comprehensive understanding of these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



